molecular formula C13H19BrN2O3S B249133 1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B249133
M. Wt: 363.27 g/mol
InChI Key: FHGYPGATKRNZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as BZP-MMS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BZP-MMS belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been investigated for its potential as an antidepressant, anxiolytic, and analgesic agent. Additionally, this compound has been studied for its potential as a diagnostic tool for imaging studies.

Mechanism of Action

The exact mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is not yet fully understood. However, it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, cognition, and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood, cognition, and motor function. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for the study of 1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate its potential side effects and toxicity. This compound also has potential as a diagnostic tool for imaging studies, and further research in this area could lead to new diagnostic techniques for neurological disorders. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

1-(3-Bromo-4-methoxybenzyl)-4-(methylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final product is obtained through purification and characterization using various techniques such as chromatography and spectroscopy.

properties

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C13H19BrN2O3S/c1-19-13-4-3-11(9-12(13)14)10-15-5-7-16(8-6-15)20(2,17)18/h3-4,9H,5-8,10H2,1-2H3

InChI Key

FHGYPGATKRNZKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)Br

Origin of Product

United States

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